2-(((4-(((2,6-Dimethylpyrimidin-4-YL)amino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione
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Description
2-(((4-(((2,6-Dimethylpyrimidin-4-YL)amino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione is a useful research compound. Its molecular formula is C22H18N4O4S and its molecular weight is 434.47. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
A study investigated the synthesis and antimicrobial activity of a series of compounds, including derivatives of 2-(((4-(((2,6-Dimethylpyrimidin-4-YL)amino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione. These compounds exhibited significant antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi. The study highlighted two compounds, in particular, that demonstrated higher activity than reference drugs, suggesting potential applications in combating microbial infections (Ghorab, Soliman, Alsaid, & Askar, 2017).
Chemical Synthesis and Molecular Docking
The same study also conducted molecular docking within the active site of dihydropteroate synthase to investigate the interactions of these synthesized compounds. This approach revealed that the compounds showed similar orientation and binding interactions to that of the co-crystallized ligand inside the binding pocket, indicating their potential as inhibitors in biochemical pathways (Ghorab, Soliman, Alsaid, & Askar, 2017).
Frontier Molecular Orbital Studies
A separate study focused on synthesizing novel 1,5-benzothiazepines incorporating the sulfonyl group, a structure related to the compound . This study included an analysis of the Frontier molecular orbitals, studying their ground-state reactivity using various descriptors. This type of analysis is crucial for understanding the chemical reactivity and stability of new compounds, potentially leading to applications in material science or drug design (Chhakra, Mukherjee, Singh, & Chauhan, 2019).
Structural Analysis and Synthesis
Further research highlighted the structural confirmation of similar compounds using various spectral analyses, including IR, NMR, and GC-MS. Such detailed structural elucidation is vital for the accurate understanding of compound frameworks, paving the way for their utilization in various scientific applications (Asiri & Khan, 2011).
Properties
IUPAC Name |
N-(2,6-dimethylpyrimidin-4-yl)-4-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S/c1-13-11-20(25-14(2)24-13)26-31(29,30)16-9-7-15(8-10-16)23-12-19-21(27)17-5-3-4-6-18(17)22(19)28/h3-12,27H,1-2H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCAVESZECJGJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(C4=CC=CC=C4C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.